molecular formula C6H6FN B1584630 4-(Fluoromethyl)pyridine CAS No. 82878-59-9

4-(Fluoromethyl)pyridine

Cat. No.: B1584630
CAS No.: 82878-59-9
M. Wt: 111.12 g/mol
InChI Key: PXJHVEMRKKQTNS-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)pyridine is an organic compound with the molecular formula C6H6FN It is a derivative of pyridine, where a fluoromethyl group is attached to the fourth position of the pyridine ring

Mechanism of Action

is a chemical compound with the molecular formula C6H6FN . It’s a type of fluorinated pyridine, which means it contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a fluoromethyl group (a carbon atom bonded to three hydrogen atoms and one fluorine atom).

Fluorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals . The presence of fluorine atoms can enhance the biological activity of these compounds, as fluorine is a strong electron-withdrawing group that can influence the electronic properties of the molecule .

In terms of its mode of action, 4-(Fluoromethyl)pyridine could potentially participate in various chemical reactions. For example, it might be used in Suzuki-Miyaura coupling, a type of reaction that forms carbon-carbon bonds . This reaction is widely used in organic chemistry to create complex molecules from simpler ones .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Fluoromethyl)pyridine can be synthesized through several methods. One common approach involves the fluorination of 4-(chloromethyl)pyridine using activated tetrabutylammonium fluoride (TBAF) as a fluorinating agent . Another method includes the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®, followed by the elimination of hydrogen fluoride under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Fluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction Reactions: Reduction of this compound can yield different reduced forms of the compound.

Common Reagents and Conditions:

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

4-(Fluoromethyl)pyridine has several scientific research applications:

Comparison with Similar Compounds

  • 2-(Fluoromethyl)pyridine
  • 3-(Fluoromethyl)pyridine
  • 4-(Chloromethyl)pyridine

Comparison: 4-(Fluoromethyl)pyridine is unique due to the position of the fluoromethyl group on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, such as 2-(Fluoromethyl)pyridine and 3-(Fluoromethyl)pyridine, the 4-position fluoromethyl group provides distinct steric and electronic effects, making it more suitable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-(fluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJHVEMRKKQTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349067
Record name 4-(fluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82878-59-9
Record name 4-(fluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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